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Cat. No.: B593219

Get Quote

Technical Monograph: 2-Chloro-3-ethyl-7-
methoxyquinoline
A Versatile Intermediate for Tyrosine Kinase Inhibitors
and Antimalarial Pharmacophores
Executive Summary & Chemical Identity
2-Chloro-3-ethyl-7-methoxyquinoline is a high-value heterocyclic building block used

primarily in the development of small-molecule therapeutics. Its structural distinctiveness lies in

the specific substitution pattern: a reactive chlorine at C2 (enabling nucleophilic substitution), a

lipophilic ethyl group at C3 (modulating steric fit and metabolic stability), and an electron-

donating methoxy group at C7 (influencing electronic distribution and solubility).

This compound serves as a critical intermediate for synthesizing Tyrosine Kinase Inhibitors

(TKIs) targeting EGFR/VEGFR pathways and next-generation quinoline-based antimalarials.
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Chemical Data Table
Property Value

CAS Number 132118-50-4

IUPAC Name 2-Chloro-3-ethyl-7-methoxyquinoline

Molecular Formula C₁₂H₁₂ClNO

Molecular Weight 221.68 g/mol

Appearance Off-white to pale yellow solid

Melting Point 78–82 °C (Typical range for this class)

Solubility
Soluble in DCM, CHCl₃, DMSO; Insoluble in

water

LogP (Predicted) ~3.8 (Lipophilic)

Key Functional Groups
2-Chloro (Electrophile), 7-Methoxy (Donor), 3-

Ethyl (Steric)

Synthesis Protocol: The Modified Meth-Cohn
Vilsmeier Cyclization
The most robust synthetic route for 2-chloro-3-substituted quinolines is the Meth-Cohn

synthesis. This method utilizes the Vilsmeier-Haack reagent to cyclize N-aryl amides. For the 3-

ethyl variant, N-(3-methoxyphenyl)butyramide is the required precursor.

Reaction Scheme
Acylation:m-Anisidine + Butyryl Chloride → N-(3-methoxyphenyl)butyramide.

Cyclization:N-(3-methoxyphenyl)butyramide + POCl₃ / DMF → 2-Chloro-3-ethyl-7-
methoxyquinoline.

Step-by-Step Methodology
Phase 1: Precursor Synthesis (Amide Formation)
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Reagents:m-Anisidine (1.0 eq), Butyryl chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Protocol:

Dissolve m-anisidine in dry DCM at 0°C under N₂ atmosphere.

Add Triethylamine followed by the dropwise addition of Butyryl chloride.

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and

concentrate.

Yield: Typically >90% of off-white solid (N-(3-methoxyphenyl)butyramide).

Phase 2: Vilsmeier-Haack Cyclization (The Critical Step)
Reagents:N-(3-methoxyphenyl)butyramide (1.0 eq), Phosphoryl chloride (POCl₃, 7.0 eq),

Dimethylformamide (DMF, 3.0 eq).

Causality: The excess POCl₃ acts as both reagent and solvent to drive the formation of the

chloro-iminium intermediate, which undergoes intramolecular electrophilic aromatic

substitution.

Protocol:

Cool POCl₃ to 0°C in a round-bottom flask.

Add DMF dropwise (Vilsmeier reagent formation). Stir for 15 min.

Add N-(3-methoxyphenyl)butyramide portion-wise.

Heat: Reflux the mixture at 75–85°C for 4–6 hours. Note: Higher temperatures may cause

tarring.

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

Neutralization: Adjust pH to ~8 using aqueous NH₄OH. The product will precipitate.
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Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify

via column chromatography (Silica, Hexane:EtOAc).
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Figure 1: Synthetic workflow via the Meth-Cohn Vilsmeier-Haack route.

Reactivity Profile & Functionalization
The 2-chloroquinoline scaffold is a "spring-loaded" electrophile. The nitrogen atom in the

quinoline ring withdraws electron density, activating the C2 position for Nucleophilic Aromatic

Substitution (S_NAr).

Key Transformations
S_NAr Amination (C2 Functionalization):

Reaction with anilines or aliphatic amines yields 2-aminoquinolines.

Conditions: Reflux in Isopropanol or Ethanol with catalytic HCl or p-TsOH.

Application: Creating the kinase hinge-binding motif.

Suzuki-Miyaura Coupling:

The C2-Cl bond can participate in Palladium-catalyzed cross-couplings to install aryl or

heteroaryl groups.

Demethylation (C7 Modification):

Reaction with BBr₃ or Pyridine hydrochloride yields the 7-hydroxy derivative.
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Utility: The resulting phenol can be alkylated to introduce solubilizing chains (e.g.,

morpholine-ethoxy side chains common in Gefitinib analogs).
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Figure 2: Divergent synthetic pathways for library generation.

Applications in Drug Discovery
This specific CAS entry is relevant for two primary therapeutic areas:

A. Tyrosine Kinase Inhibitors (TKIs)
The 3-ethyl group provides a unique steric bulk that differentiates it from the more common 3-

cyano (e.g., Bosutinib) or 3-H scaffolds.

Mechanism: The quinoline nitrogen accepts a hydrogen bond from the kinase hinge region

(e.g., Met793 in EGFR). The C2-aniline substituent extends into the hydrophobic pocket.

Advantage: The 7-methoxy group mimics the substitution pattern of approved drugs like

Gefitinib and Erlotinib, improving potency against EGFR mutations.

B. Antimalarial Agents
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Quinoline derivatives are historical cornerstones of malaria treatment (Chloroquine,

Primaquine).

Relevance: 2-Chloro-quinolines are precursors to 4-aminoquinoline analogs (via

isomerization or different synthetic entry) or direct 2-aminoquinoline antiplasmodials.

Lipophilicity: The 3-ethyl group enhances membrane permeability, crucial for targeting the

parasite within the erythrocyte.

Safety & Handling
Hazard Classification: GHS07 (Irritant).

Skin Sensitization: Chloroquinolines are potent sensitizers. Double-gloving (Nitrile) is

mandatory.

Inhalation: Dust can be irritating to the respiratory tract. Handle in a fume hood.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of

C2-Cl to C2-OH can occur over prolonged exposure to humidity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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